ethyl (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, methoxybenzylidene, and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzylidene and benzoyl groups. Common reagents used in these reactions include ethyl acetoacetate, 3,4-dimethoxybenzaldehyde, and 4-methoxybenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 5-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:
3,5-bis(3,4-dimethoxybenzylidene)-1-ethyl-4-piperidinone: This compound shares structural similarities but differs in its core ring structure.
Ethyl N’-(3,4-dimethoxybenzylidene)hydrazinecarboxylate: Another related compound with a different functional group arrangement.
Biological Activity
Ethyl (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a thiophene ring, methoxy groups, and an ethyl ester functional group. Its molecular formula is C22H24N2O5S, and it has a molecular weight of approximately 432.49 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related thiazolidinone derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Key Findings:
- A study demonstrated that thiazolidinone derivatives could inhibit the proliferation of breast cancer cells with IC50 values ranging from 10 to 20 µM .
- Another investigation reported that these compounds could trigger oxidative stress in cancer cells, leading to increased apoptosis .
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Common Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl (5Z)-5-[(3,4-dimethoxyphenyl)... | Staphylococcus aureus | 15 µg/mL |
Ethyl (5Z)-5-[(3,4-dimethoxyphenyl)... | Escherichia coli | 20 µg/mL |
Ethyl (5Z)-5-[(3,4-dimethoxyphenyl)... | Pseudomonas aeruginosa | 25 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can lead to cellular damage and apoptosis in malignant cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:
- Case Study in Breast Cancer :
- Case Study in Antibacterial Efficacy :
Properties
Molecular Formula |
C24H23NO7S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-2-(4-methoxybenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO7S/c1-5-32-24(28)20-21(26)19(13-14-6-11-17(30-3)18(12-14)31-4)33-23(20)25-22(27)15-7-9-16(29-2)10-8-15/h6-13,26H,5H2,1-4H3/b19-13-,25-23? |
InChI Key |
JQFZMVUNZVKWIA-OTXCQBAASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=NC(=O)C3=CC=C(C=C3)OC)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC)OC)SC1=NC(=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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